molecular formula C₃₀H₄₂N₂O₅S B1663458 3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one CAS No. 180090-15-7

3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one

Cat. No. B1663458
M. Wt: 542.7 g/mol
InChI Key: DTCZSWHPFSCCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one, also known as BHT-920, is a novel compound that has been synthesized for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, which make it a promising candidate for further study. In

Scientific Research Applications

Calcium Antagonism and Antioxidant Properties

The compound , known as CP-060, is a notable calcium antagonist featuring both calcium overload inhibition and antioxidant properties. The studies have highlighted the specific structural requirements necessary for these activities. The presence of a lipophilic phenyl group at the 2-position and certain alkyl chain lengths were crucial for calcium antagonistic activity. Moreover, the phenolic hydroxyl group was identified as an essential component for its antioxidant activity. These findings were underscored by assessments of the compound's effects on coronary blood flow in vivo, indicating its potential therapeutic applications. The studies also detailed the synthesis of the compound's enantiomers and their respective activities, providing insights into the stereospecific interactions of CP-060 (Kato et al., 1999).

Synthesis and Evaluation of Analogues

Continuing the exploration of this compound series, a broader synthesis of analogues was performed to identify novel calcium antagonists with potent antiischemic properties. These compounds were designed to integrate calcium antagonistic activity with both calcium overload prevention and antioxidant activity. The evaluation of these activities was conducted through a series of in vitro tests, leading to the identification of several highly potent compounds, signifying their potential in medical applications (Kato et al., 1998).

properties

IUPAC Name

3-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N2O5S/c1-29(2,3)22-15-20(16-23(27(22)34)30(4,5)6)28-32(26(33)18-38-28)12-8-11-31(7)13-14-35-21-9-10-24-25(17-21)37-19-36-24/h9-10,15-17,28,34H,8,11-14,18-19H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCZSWHPFSCCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2N(C(=O)CS2)CCCN(C)CCOC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one
Reactant of Route 5
3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one
Reactant of Route 6
3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one

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